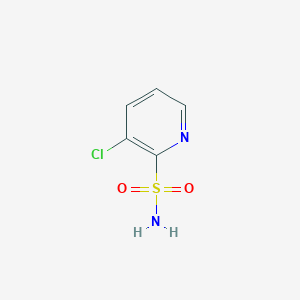

3-Chloropyridine-2-sulfonamide

Descripción general

Descripción

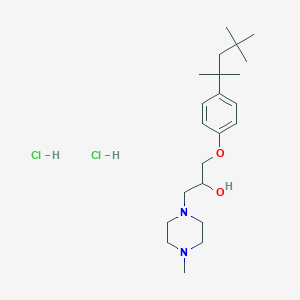

3-Chloropyridine-2-sulfonamide is a derivative of chloropyridine, which is an aryl chloride and isomer of chloropyridine with the formula C5H4ClN . It is mainly used as a building block in organic synthesis . Sulfonamides, including this compound, form the basis of several groups of drugs and exhibit a range of pharmacological activities .

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Applications

A notable application of derivatives of 3-Chloropyridine-2-sulfonamide is in the development of antimicrobial and antitumor agents. For instance, a study by O. Güzel et al. (2009) discovered a series of derivatives that demonstrated excellent nanomolar inhibitory activity against Mycobacterium tuberculosis carbonic anhydrases, Rv1284 and Rv3273, highlighting their potential in developing new antimycobacterial agents (Güzel et al., 2009). Similarly, T. Owa et al. (2002) evaluated sulfonamide-focused libraries for antitumor properties, identifying compounds with promising cell cycle inhibition capabilities, some of which have advanced to clinical trials (Owa et al., 2002).

Environmental Degradation and Management

The degradation and environmental management of sulfonamide compounds, including those related to this compound, have been extensively studied. A. Fabiańska et al. (2014) investigated the electrochemical degradation of various sulfonamides, revealing that these compounds degrade according to pseudo-first-order kinetics, with degradation efficiency influenced by temperature and pH (Fabiańska et al., 2014).

Chemical Synthesis and Modification

The chemical synthesis and modification of this compound derivatives have led to the discovery of compounds with significant biological activities. S. Wright and Kelly N. Hallstrom (2006) developed a method for converting heteroaromatic thiols to the sulfonyl chloride at low temperatures, facilitating the preparation of sulfonyl fluorides, which could be useful monomers in parallel chemistry efforts (Wright & Hallstrom, 2006).

Antidiabetic Potential

Research by Gautam Sadawarte et al. (2021) focused on synthesizing new heterocyclic compounds based on pyridine and incorporating sulfonamide moieties, demonstrating notable alpha-amylase inhibition activity. This suggests potential applications in the development of antidiabetic agents (Sadawarte et al., 2021).

Resistance Genes in Environmental Samples

A study by K. Byrne-Bailey et al. (2009) investigated the prevalence of sulfonamide resistance genes in bacterial isolates from manured agricultural soils and pig slurry in the UK, highlighting environmental concerns related to antibiotic resistance and the persistence of these genes in the environment (Byrne-Bailey et al., 2009).

Mecanismo De Acción

Target of Action

3-Chloropyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they bind to the active site of dihydropteroate synthetase, inhibiting the enzyme and preventing the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency in folic acid . As folic acid is necessary for DNA synthesis, its deficiency hampers the replication and growth of bacteria .

Pharmacokinetics

Sulfonamides in general are known for their high oral bioavailability and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents bacteria from producing the DNA they need to replicate . This leads to a decrease in the number of bacteria, helping to control bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as PABA competes with the drug for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution

Propiedades

IUPAC Name |

3-chloropyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUCJXBCPCCSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2828551.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2828566.png)

![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2828572.png)

![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2828573.png)

![N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828574.png)